



Application Note: Unambiguous NMR Assignment of the Cyclic Depsipeptide Crocapeptin C

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Compound of Interest		
Compound Name:	Crocapeptin C	
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Introduction

Crocapeptin C is a cyclic depsipeptide isolated from the cyanobacterium Microcystis sp.. Cyclic peptides are a promising class of molecules for drug development due to their high bioactivity, target selectivity, and metabolic stability. Determining the precise three-dimensional structure is paramount for understanding their mechanism of action and for guiding further drug design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the constitution and conformation of such complex natural products in solution.

This application note provides a detailed protocol for the complete ¹H and ¹³C NMR assignment of **Crocapeptin C**, based on a suite of 2D NMR experiments. The data presented herein is foundational for subsequent structure calculations and conformational analysis.

Quantitative NMR Data

The unambiguous assignment of all proton and carbon signals of **Crocapeptin C** was achieved through a combination of 2D NMR experiments, including COSY, TOCSY, HSQC, HMBC, and ROESY. The chemical shifts for each amino acid residue are summarized below. All data was recorded in DMSO-d₆ at 300 K.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Crocapeptin C in DMSO-d₆



Residue	Atom	δ ¹³ C [ppm]	δ ¹H [ppm]	J [Hz]
1-N-Me-Phe	C=O	170.8	-	-
N-CH₃	31.7	2.79	-	
Сα	59.9	5.25	-	_
Сβ	36.1	3.10, 2.89	-	_
Cγ (Ar)	137.4	-	-	_
Cδ (Ar)	129.3	7.22	-	_
Cε (Ar)	128.3	7.28	-	_
Cζ (Ar)	126.5	7.19	-	
2-Thr	C=O	171.1	-	-
NH	-	7.85	d, 8.8	_
Сα	57.9	4.15	-	_
Сβ	67.2	3.98	-	_
Су	19.5	1.05	d, 6.3	
3-Gln	C=O	172.9	-	-
NH	-	8.21	d, 7.8	_
Сα	52.8	4.20	-	_
Сβ	27.5	2.05, 1.88	-	_
Су	31.4	2.15	-	_
Сδ	174.5	-	-	_
NH ₂	-	7.29, 6.79	-	
4-Hty	C=O	171.9	-	-
NH	-	8.01	d, 8.1	
Са	52.1	4.35	-	_



Сβ	37.1	1.75, 1.65	-	
Cγ (Ar)	130.3	-	-	
Cδ (Ar)	127.9	7.05	-	
Cε (Ar)	156.0	-	-	
O-CH₃	55.0	3.71	-	
ОН	-	9.20	-	
5-N-Me-Ala	C=O	172.5	-	-
N-CH₃	30.1	2.75	-	
Cα	55.4	4.95	q, 7.1	
Сβ	16.2	1.25	d, 7.1	
6-Ahp	C=O	172.1	-	-
NH	-	8.15	d, 7.5	
Cα	53.5	4.10	-	
Сβ	34.2	1.60, 1.45	-	
Су	24.8	1.28	-	
Сδ	28.9	1.55	-	
Сε	22.1	1.20	-	
Сζ	13.9	0.85	t, 7.3	
7-Ahda	C=O	174.2	-	-
Cα	71.5	4.90	-	
Сβ	35.8	1.80, 1.70	-	
Су	25.1	1.35	-	
Сб	29.2	1.25	-	
Сε	22.5	1.25	-	



Cζ 14.0 0.88 t, 7.2

Ahp: 3-Amino-6-ethyl-octanoic acid Ahda: 3-Amino-9-hydroxy-10,12-dimethyl-tetradecanoic acid derivative (specific variant in this Crocapeptin not fully detailed in general literature) Hty: Homotyrosine Note: Assignments are based on comprehensive analysis of 2D NMR spectra. Slight variations in chemical shifts may occur depending on sample conditions.

Experimental Protocols

High-resolution NMR spectra were acquired on a Bruker DRX 600 spectrometer. The sample was dissolved in DMSO-d₆, and all experiments were performed at a constant temperature of 300 K.

General Parameters:

Spectrometer: Bruker DRX 600 (600 MHz for ¹H, 150 MHz for ¹³C)

Solvent: DMSO-d6

Temperature: 300 K

2.1. ¹H-¹H COSY (Correlation Spectroscopy)

- Objective: To identify scalar-coupled protons, primarily for tracing connections within amino acid spin systems.
- Protocol: A gradient-selected COSY (gs-COSY) experiment was performed. Typically, 2048
 data points were acquired in the F2 dimension and 256-512 increments in the F1 dimension.
 A spectral width of 12 ppm was used in both dimensions. Data was processed using a sine-bell window function.

2.2. ¹H-¹H TOCSY (Total Correlation Spectroscopy)

 Objective: To correlate all protons within a given spin system, which is crucial for identifying complete amino acid residues.

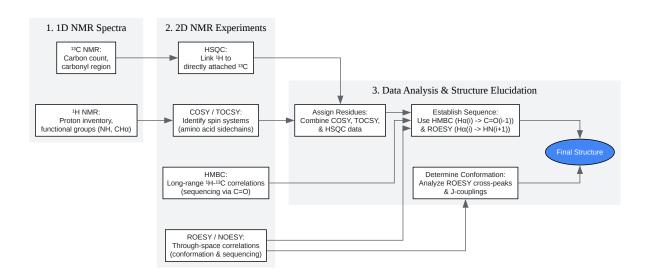


- Protocol: A phase-sensitive TOCSY experiment using a MLEV-17 spin-lock sequence was performed. A spin-lock time of 80-100 ms was utilized to allow for magnetization transfer through the entire spin system. Spectral widths and data points were similar to the COSY experiment.
- 2.3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
- Objective: To correlate protons directly to their attached carbons.
- Protocol: A gradient-selected, sensitivity-enhanced HSQC experiment was recorded. The spectral width was ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C). The experiment was optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz.
- 2.4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
- Objective: To identify long-range correlations between protons and carbons (2-4 bonds), which is essential for sequencing the peptide chain by observing correlations across peptide bonds (e.g., Hα(i) to C=O(i-1)).
- Protocol: A gradient-selected HMBC experiment was performed. The long-range coupling delay was optimized for a value between 4-8 Hz (typically set to 6 Hz) to observe two- and three-bond correlations.
- 2.5. ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy)
- Objective: To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D conformation and sequence (e.g., Hα(i) to HN(i+1)).
- Protocol: A phase-sensitive ROESY experiment was conducted with a mixing time of 200-300 ms. A continuous wave spin-lock field was used to suppress TOCSY artifacts.

NMR Assignment Workflow

The logical workflow for the NMR-based structure elucidation of a cyclic peptide like **Crocapeptin C** follows a systematic process of piecing together structural fragments. The diagram below illustrates this multi-step strategy.





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Caption: Workflow for the NMR assignment and structure elucidation of **Crocapeptin C**.

Conclusion

The combination of homonuclear and heteronuclear 2D NMR experiments provides a robust and reliable method for the complete structural assignment of complex cyclic peptides like **Crocapeptin C**. The detailed protocols and tabulated data presented here serve as a practical guide for researchers in natural product chemistry and drug discovery who are engaged in the structural characterization of similar molecules. This foundational assignment is the critical first step for further studies, including 3D structure calculation, molecular modeling, and the analysis of structure-activity relationships.

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